3,5-dimethyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide
CAS No.:
Cat. No.: VC16353022
Molecular Formula: C12H14N4O3S
Molecular Weight: 294.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N4O3S |
|---|---|
| Molecular Weight | 294.33 g/mol |
| IUPAC Name | 3,5-dimethyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C12H14N4O3S/c1-6-9(7(2)19-16-6)10(17)13-12-15-14-11(20-12)8-4-3-5-18-8/h8H,3-5H2,1-2H3,(H,13,15,17) |
| Standard InChI Key | HMQBSVQFESBDGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)C3CCCO3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₂H₁₄N₄O₃S and a molecular weight of 294.33 g/mol. Its IUPAC name reflects three core components:
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A 3,5-dimethylisoxazole ring at position 4.
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A 1,3,4-thiadiazole scaffold substituted at position 2.
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A tetrahydrofuran-2-yl group attached to the thiadiazole ring.
Structural Analysis
X-ray crystallography and computational modeling reveal key features:
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The isoxazole ring adopts a planar configuration, facilitating π-π stacking interactions with biological targets .
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The thiadiazole moiety introduces sulfur-based polarity, enhancing solubility and target binding .
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The tetrahydrofuran group contributes to stereochemical complexity, potentially influencing pharmacokinetics.
Synthesis and Optimization
Synthetic Route
The synthesis involves a multi-step sequence (Figure 1):
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Isoxazole-4-carboxylic acid formation: Condensation of acetylacetone with hydroxylamine yields 3,5-dimethylisoxazole-4-carboxylic acid.
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Amide coupling: Reaction with 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine using EDCI/HOBt in dichloromethane.
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Purification: Chromatography on silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.
Yield and Scalability
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Pilot-scale reactions (10 mmol) report 68% yield after optimization.
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Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes without compromising yield .
Biological Activities
Anticancer Properties
The National Cancer Institute (NCI) evaluated the compound in a single-dose assay (10 μM) across 60 cancer cell lines:
| Cell Line | Growth Inhibition (%) |
|---|---|
| MCF-7 | 92 ± 3.1 |
| A549 | 85 ± 2.8 |
| HeLa | 97 ± 1.9 |
| HL-60 | 89 ± 4.2 |
Mechanistic studies suggest topoisomerase II inhibition and ROS-mediated apoptosis as primary modes of action .
Antimicrobial Efficacy
Preliminary MIC assays against bacterial strains show:
| Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 8.2 ± 0.7 |
| E. coli | 16.4 ± 1.2 |
| P. aeruginosa | 32.8 ± 2.5 |
The thiadiazole ring disrupts cell wall biosynthesis via penicillin-binding protein inhibition .
Structure–Activity Relationships (SAR)
Isoxazole Modifications
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Methyl groups at C3/C5: Critical for lipid solubility and blood-brain barrier penetration .
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Carboxamide linkage: Replacement with ester groups abolishes anticancer activity .
Thiadiazole Substitutions
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Tetrahydrofuran-2-yl: Enhances metabolic stability compared to unsubstituted analogs.
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Sulfur atom: Necessary for chelating metal ions in enzymatic active sites .
Pharmacokinetic and Toxicological Profile
ADME Properties
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Half-life (rat): 4.2 hours (IV), 6.8 hours (oral).
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Plasma protein binding: 89% ± 2.1.
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CYP3A4 metabolism: Generates hydroxylated metabolites detectable in urine .
Toxicity Data
| Assay | Result (IC₅₀, μM) |
|---|---|
| HepG2 cytotoxicity | 48.2 ± 3.1 |
| hERG inhibition | >100 |
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